SC144

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

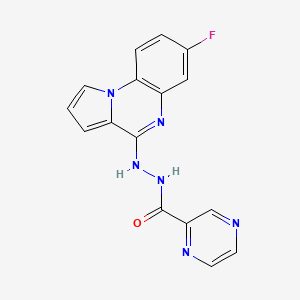

N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN6O/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12/h1-9H,(H,20,21)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEADAWQSJOWXBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SC144 in Ovarian Cancer

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ovarian cancer remains a significant clinical challenge, often characterized by late-stage diagnosis and the development of chemoresistance.[1] The Interleukin-6 (IL-6)/gp130/STAT3 signaling axis has been identified as a critical pathway in the progression, survival, metastasis, and drug resistance of ovarian cancer.[2] SC144 is a first-in-class, orally active small-molecule inhibitor of the glycoprotein 130 (gp130) co-receptor, a central component of this pathway.[3] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and preclinical efficacy in ovarian cancer models. It consolidates key quantitative data, outlines detailed experimental protocols, and provides visual diagrams of the core mechanisms and workflows to support further research and development.

Core Mechanism of Action

This compound exerts its anticancer effects by directly targeting and functionally inhibiting the gp130 signal transducer. The mechanism is a multi-step process that effectively shuts down the oncogenic signaling cascade downstream of gp130.

-

Direct Binding to gp130: this compound, a quinoxaline hydrazide derivative, directly binds to the gp130 protein.[4][3]

-

Induction of gp130 Modification and Downregulation: This binding event induces a conformational change leading to the phosphorylation of gp130 at the Serine 782 residue (S782) and subsequent deglycosylation.[3] These modifications are thought to mark the receptor for internalization, resulting in the downregulation of gp130 from the cell surface.[5][3]

-

Abrogation of STAT3 Activation: With gp130 function disrupted, the downstream activation of the STAT3 (Signal Transducer and Activator of Transcription 3) transcription factor is blocked. This compound abrogates the phosphorylation of STAT3 at Tyrosine 705 (Y705), a critical step for its activation.[4][6]

-

Inhibition of STAT3 Nuclear Translocation and Gene Expression: The inhibition of STAT3 phosphorylation prevents its dimerization and subsequent translocation into the nucleus.[4][3] This halts the transcription of critical STAT3 target genes that promote cancer cell survival, proliferation, and invasion, including Bcl-2, Bcl-xL, survivin, Cyclin D1, and MMP-7.[5][7]

This compound's action is selective, potently inhibiting signaling triggered by gp130 ligands like IL-6 and Leukemia Inhibitory Factor (LIF), while having no detectable effect on signaling pathways initiated by non-gp130 substrates such as IFN-γ, SDF-1α, and PDGF.[5][7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of GP130/STAT3 and EMT by combined bazedoxifene and paclitaxel treatment in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacy.umich.edu [pharmacy.umich.edu]

- 4. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

SC144: A First-in-Class gp130 Inhibitor for Oncological Research and Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SC144 is a pioneering, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor subunit in the interleukin-6 (IL-6) cytokine family.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the gp130 signaling pathway in oncology. The document includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to gp130 and the Rationale for Inhibition

Glycoprotein 130 (gp130), also known as IL6ST or CD130, is a ubiquitously expressed transmembrane protein that serves as the common signal transducer for the IL-6 family of cytokines. This family includes IL-6, IL-11, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CT-1). The binding of these cytokines to their specific receptors triggers the formation of a receptor complex that includes gp130, leading to the activation of intracellular signaling cascades.[3]

The gp130-mediated signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, but also the Ras/mitogen-activated protein kinase (MAPK) and the phosphatidylinositol-3-kinase (PI3K)/Akt pathways, are crucial for a wide range of physiological processes, including hematopoiesis, immune responses, and inflammation.[3][4] However, aberrant activation of gp130 signaling has been implicated in the pathogenesis of various malignancies, including ovarian, pancreatic, and breast cancers.[1][5][6] This dysregulation can promote tumor progression, proliferation, survival, and metastasis, making gp130 an attractive therapeutic target.[1][7]

Discovery of this compound

This compound was identified as a first-in-class, orally active small-molecule inhibitor of gp130.[1][2] Its discovery marked a significant advancement in the pursuit of targeted therapies against cancers driven by gp130 signaling. Preclinical studies have demonstrated its potential in treating various cancers, particularly ovarian and pancreatic cancer.[1][5][6]

Mechanism of Action

This compound exerts its inhibitory effects through a multi-faceted mechanism of action targeting gp130:

-

Direct Binding to gp130: this compound directly binds to the gp130 protein.[1][2]

-

Induction of gp130 Phosphorylation and Deglycosylation: Binding of this compound induces phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[1][2][8] This altered post-translational modification is thought to impair the normal function of the receptor.

-

Abrogation of STAT3 Signaling: Consequently, this compound abrogates the phosphorylation and nuclear translocation of STAT3, a key downstream effector of gp130 signaling.[1][2][8]

-

Inhibition of Downstream Gene Expression: By blocking STAT3 activation, this compound inhibits the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis.[1][8]

This cascade of events ultimately leads to the suppression of tumor growth and induction of apoptosis in cancer cells that are dependent on gp130 signaling.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR-8 | Ovarian Cancer | 0.72 | [9] |

| OVCAR-5 | Ovarian Cancer | 0.49 | |

| OVCAR-3 | Ovarian Cancer | 0.95 | |

| LNCaP | Prostate Cancer | 0.4 | [8] |

| HCT116 | Colon Cancer | 0.6 | [8] |

| HT29 | Colon Cancer | 0.9 | [8] |

| PANC-1 | Pancreatic Cancer | 1.93 | [10] |

| PK-1 | Pancreatic Cancer | 5.20 | [10] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |

| OVCAR-8 | Ovarian Cancer | 10 mg/kg, i.p., daily | ~73% | |

| OVCAR-8 | Ovarian Cancer | 100 mg/kg, p.o., daily | 82% smaller tumor volume | |

| MDA-MB-435 | Breast Cancer | This compound + Paclitaxel | Dose-dependent delay in tumor growth | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

Cell Viability and Proliferation Assays

5.1.1. MTT Assay

This assay measures cell viability based on the metabolic activity of mitochondria.

-

Cell Seeding: Seed cancer cells (e.g., OVCAR-8, PANC-1) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[5]

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 72 hours.[5]

-

MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[5]

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[5]

5.1.2. BrdU Assay

This assay measures cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.[12]

-

BrdU Labeling: Add 10X BrdU solution to each well for a final concentration of 1X and incubate for 1-24 hours.[13]

-

Fixing and Denaturing: Remove the medium and add 100 µL/well of Fixing/Denaturing Solution. Incubate for 30 minutes at room temperature.[13]

-

Antibody Incubation:

-

Add 100 µL/well of 1X anti-BrdU detection antibody solution and incubate for 1 hour at room temperature.[13]

-

Wash three times with 1X Wash Buffer.

-

Add 100 µL/well of 1X HRP-conjugated secondary antibody solution and incubate for 30 minutes at room temperature.[13]

-

Wash three times with 1X Wash Buffer.

-

-

Substrate Addition and Measurement: Add 100 µL of TMB Substrate and incubate for 30 minutes at room temperature. Measure the absorbance at 450 nm.[14]

Western Blotting

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[15]

-

SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.[15]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Y705), STAT3, p-gp130 (S782), gp130, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC)

This method is used to visualize the expression and localization of proteins in tissue sections.

-

Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against gp130 overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining using a DAB substrate kit, which produces a brown precipitate.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the nuclei and mount with a permanent mounting medium.

Visualizations

Signaling Pathways

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Combination effects of this compound and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT (Assay protocol [protocols.io]

- 6. pharmacy.umich.edu [pharmacy.umich.edu]

- 7. broadpharm.com [broadpharm.com]

- 8. Identification and Preclinical Evaluation of this compound, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Gp130-Mediated STAT3 Activation Contributes to the Aggressiveness of Pancreatic Cancer through H19 Long Non-Coding RNA Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BrdU Incorporation Assay to Analyze the Entry into S Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. Blocking IL-6/GP130 Signaling Inhibits Cell Viability/Proliferation, Glycolysis, and Colony Forming Activity in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of GP130/STAT3 and EMT by combined bazedoxifene and paclitaxel treatment in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

SC144: A Potent gp130 Inhibitor with Broad-Spectrum Anticancer Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3] Dysregulation of the gp130/STAT3 signaling pathway is a hallmark of numerous human cancers, contributing to tumor progression, drug resistance, and immune evasion.[2] this compound has demonstrated significant preclinical anticancer activity across a wide range of cancer cell lines, including those resistant to conventional chemotherapies.[4][5][6] This technical guide provides a comprehensive overview of the biological activity of this compound in cancer cells, detailing its mechanism of action, summarizing its cytotoxic effects, and outlining key experimental protocols.

Mechanism of Action: Targeting the gp130/STAT3 Signaling Axis

This compound exerts its anticancer effects by directly binding to gp130.[5] This interaction induces a conformational change in the gp130 receptor, leading to its phosphorylation at Serine 782 (S782) and subsequent deglycosylation.[1][7][8] These modifications result in the abrogation of STAT3 phosphorylation (at Tyrosine 705) and its subsequent nuclear translocation, ultimately inhibiting the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis.[1][7][9]

The specificity of this compound for the gp130-mediated signaling pathway has been demonstrated by its ability to selectively inhibit the downstream signaling induced by gp130 ligands, such as IL-6 and leukemia inhibitory factor (LIF), without affecting signaling activated by non-gp130 cytokines like IFN-γ, SDF-1α, and PDGF.[2][7][10]

The key molecular events in the mechanism of action of this compound are depicted in the following signaling pathway diagram:

Biological Activity in Cancer Cell Lines: A Quantitative Overview

This compound has demonstrated potent cytotoxic activity against a broad panel of human cancer cell lines, with IC50 values typically in the sub-micromolar to low micromolar range.[5][11] The tables below summarize the reported IC50 values for this compound in various cancer cell lines.

Table 1: Cytotoxicity of this compound in Ovarian Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| OVCAR-3 | 0.95 | [1] |

| OVCAR-5 | 0.49 | [1] |

| OVCAR-8 | 0.72 | [1] |

| HEY (Cisplatin-resistant) | 0.88 | [1] |

| NCI/ADR-RES (Paclitaxel- and Doxorubicin-resistant) | 0.43 | [1][8] |

Table 2: Cytotoxicity of this compound in Other Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 (p53+/+) | Colon Cancer | 0.6 | [1] |

| HCT-116 (p53-/-) | Colon Cancer | 0.9 | [1] |

| HT-29 | Colon Cancer | 0.9 | [1] |

| LNCaP | Prostate Cancer | 0.4 | [1][10] |

| MDA-MB-435 | Breast Cancer | 4.0 | [1][5] |

| MCF-7 | Breast Cancer | 1.7 | [11] |

| MDA-MB-468 | Breast Cancer | 0.7 | [11] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.[1][10] Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells (e.g., OVCAR-8, Caov-3) with this compound (e.g., 2 µM) for a specified time (e.g., 72 hours).[7][12]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.[12]

Western Blot Analysis for Protein Phosphorylation

Western blotting is used to detect changes in the phosphorylation status of key signaling proteins.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound (e.g., 0.5-2 µM) for various time points (e.g., 0-6 hours).[1] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-gp130 (S782), anti-phospho-STAT3 (Y705), anti-STAT3, anti-Akt) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising preclinical anticancer agent with a well-defined mechanism of action targeting the gp130/STAT3 signaling pathway. Its potent and broad-spectrum cytotoxicity, including in drug-resistant cancer cell lines, highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound as a novel cancer therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Identification and Preclinical Evaluation of this compound, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Combination effects of this compound and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

SC144: A Novel Inhibitor of the gp130/STAT3 Signaling Axis for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). It details the mechanism of action, preclinical efficacy in various cancer models, and key experimental methodologies used to evaluate its anti-tumor activity. The information is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.

Core Mechanism of Action

This compound exerts its anti-tumor effects by directly targeting gp130, the common signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2] This signaling axis is a critical driver of tumorigenesis, promoting cancer cell proliferation, survival, metastasis, and angiogenesis.[3]

The primary mechanism involves the following steps:

-

Binding to gp130: this compound directly binds to the gp130 protein.[1][4]

-

Induction of Phosphorylation and Deglycosylation: This binding induces phosphorylation of gp130 at serine 782 (S782) and subsequent deglycosylation of the protein.[1][2][4][5]

-

Inhibition of STAT3 Activation: The alteration of gp130 abrogates the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a key downstream effector of the pathway.[1][2][4]

-

Downregulation of Target Genes: The inactivation of STAT3 leads to the reduced expression of its target genes, which are crucial for tumor progression. These include anti-apoptotic proteins (Bcl-2, Bcl-xL, Survivin), cell cycle regulators (Cyclin D1), and matrix metalloproteinases (MMP-7).[4][5][6]

This inhibition is highly selective for gp130-mediated signaling. This compound effectively blocks pathways triggered by gp130 ligands like IL-6 and leukemia inhibitory factor (LIF), but does not significantly affect signaling cascades initiated by non-gp130 ligands such as IFN-γ, SDF-1α, or PDGF.[2][3][6] The culmination of these effects is cell-cycle arrest, induction of apoptosis, and anti-angiogenic activity in cancer cells.[4]

References

- 1. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

SC144: A Novel gp130 Inhibitor for Anticancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: SC144 is a first-in-class, orally active, small-molecule inhibitor of glycoprotein 130 (gp130), the common signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2] The gp130/STAT3 signaling axis is a critical pathway implicated in the proliferation, survival, metastasis, and drug resistance of various human cancers.[3][4] this compound exerts its anticancer effects by uniquely binding to gp130, inducing its phosphorylation and deglycosylation, which ultimately abrogates STAT3 activation and the expression of downstream oncogenic target genes.[5][6] Preclinical studies have demonstrated its broad-spectrum activity across numerous cancer cell lines, including those resistant to conventional chemotherapies, and significant tumor growth inhibition in in vivo models.[7][8] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound's primary molecular target is the gp130 receptor. Unlike conventional kinase inhibitors, this compound's mechanism is distinct:

-

Binding and Conformational Change: this compound directly binds to gp130.[9]

-

gp130 Modification: This binding induces phosphorylation of gp130 at Serine 782 (S782) and promotes its deglycosylation.[1][2]

-

Inhibition of STAT3 Activation: The modification of gp130 abrogates the subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyrosine 705 (Y705).[6]

-

Blockade of Nuclear Translocation: Without phosphorylation, STAT3 cannot dimerize and translocate to the nucleus.[1][5]

-

Downregulation of Target Genes: The absence of nuclear STAT3 leads to the transcriptional downregulation of key genes involved in cancer cell survival, proliferation, and angiogenesis, including Bcl-2, Bcl-xL, survivin, Cyclin D1, and MMP-7.[2][3]

-

Cellular Outcomes: The cumulative effect of these molecular events is cell-cycle arrest, inhibition of angiogenesis, and induction of apoptosis in cancer cells.[1][9]

This compound selectively inhibits signaling triggered by gp130 ligands like IL-6 and Leukemia Inhibitory Factor (LIF), without affecting non-gp130 signaling pathways such as those activated by IFN-γ, SDF-1α, or PDGF.[3][10]

Signaling Pathway Diagram

Preclinical Efficacy Data

In Vitro Cytotoxicity

This compound demonstrates potent cytotoxic activity against a wide array of human cancer cell lines, with IC50 values typically in the submicromolar to low micromolar range.[11][12] Notably, its efficacy extends to cell lines with acquired resistance to standard chemotherapeutic agents.[1][8]

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Ovarian Cancer | |||

| OVCAR-3 | Ovarian Adenocarcinoma | 0.95 | [1] |

| OVCAR-5 | Ovarian Adenocarcinoma | 0.49 | [1] |

| OVCAR-8 | Ovarian Adenocarcinoma | 0.72 | [1] |

| NCI/ADR-RES | Ovarian (Drug-Resistant) | 0.43 | [1] |

| HEY | Ovarian (Cisplatin-Resistant) | 0.88 | [1] |

| Colon Cancer | |||

| HCT116 | Colon Carcinoma | 0.6 | [2] |

| HT29 | Colorectal Adenocarcinoma | 0.9 | [2] |

| Prostate Cancer | |||

| LNCaP | Prostate Carcinoma | 0.4 | [2] |

| Breast Cancer | |||

| MDA-MB-435 | Melanoma / Breast Carcinoma | 4.0 | [9][11] |

| MDA-MB-468 | Breast Adenocarcinoma | 0.7 | [11] |

| MCF-7 | Breast Adenocarcinoma | 1.7 | [11] |

| Pancreatic Cancer | |||

| AsPC-1 | Pancreatic Adenocarcinoma | ~0.5-1.0 | |

| L3.6pl | Pancreatic Adenocarcinoma | ~0.5-1.0 |

Note: IC50 values are typically determined after 72 hours of exposure.[2]

In Vivo Efficacy

Oral and intraperitoneal administration of this compound significantly suppresses tumor growth in various mouse xenograft and syngeneic models without notable toxicity to normal tissues.[10][13]

| Cancer Model | Dosing Regimen | Outcome | Reference(s) |

| Human Ovarian Cancer Xenograft | 10 mg/kg; i.p.; daily for 58 days | ~73% tumor growth inhibition | [1] |

| Human Ovarian Cancer Xenograft | 100 mg/kg; p.o.; daily for 35 days | Average tumor volume 82% smaller than control | [1] |

| MDA-MB-435 Breast Cancer Xenograft | Co-administered with paclitaxel | Dose-dependent delay in tumor growth | [8] |

| CT-26 Syngeneic Colon Cancer | i.p. administration for 14 days | Significant delay in tumor growth | [14] |

| MOC2 Syngeneic Oral Cancer | Daily treatment | Significant reduction in tumor burden | [14] |

Experimental Protocols & Workflows

General Experimental Workflow

The preclinical evaluation of this compound follows a standard drug discovery pipeline, starting with broad in vitro screening and moving towards targeted in vivo efficacy studies.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the IC50 values of this compound.[11]

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in a complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for STAT3 Phosphorylation

This protocol assesses the effect of this compound on the gp130 signaling pathway.[6][10]

-

Cell Treatment: Plate cells (e.g., OVCAR-8) and grow to 70-80% confluency. Serum-starve the cells overnight.

-

Inhibitor Pretreatment: Treat cells with varying concentrations of this compound (e.g., 0.5-2 µM) for 1-4 hours.

-

Cytokine Stimulation: Stimulate the cells with a gp130 ligand (e.g., 50 ng/mL IL-6 or LIF) for 10-15 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-STAT3 (Y705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Mouse Xenograft Tumor Model

This protocol evaluates the in vivo efficacy of this compound.[1][10]

-

Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., OVCAR-8) suspended in Matrigel into the flank of female athymic nude mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment and control groups (n=5-10 per group).

-

Drug Formulation & Administration:

-

Oral (p.o.): Prepare this compound by mixing a DMSO stock solution with sesame oil.[10] Administer daily via oral gavage (e.g., 100 mg/kg).

-

Intraperitoneal (i.p.): Prepare this compound in a vehicle such as 5% DMSO, 30% PEG300, and 5% Tween 80 in ddH2O.[2] Administer daily via i.p. injection (e.g., 10 mg/kg).

-

The control group receives the vehicle only.

-

-

Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight twice a week.

-

Endpoint: Continue treatment for a defined period (e.g., 30-60 days) or until tumors in the control group reach a predetermined size. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histochemistry).

Conclusion

This compound represents a promising novel anticancer agent with a unique mechanism of action targeting the gp130/STAT3 signaling pathway. Its ability to overcome drug resistance and its efficacy in preclinical in vivo models highlight its therapeutic potential.[7][8] Although early clinical development was hampered by poor solubility and metabolic instability, next-generation analogs with improved pharmacokinetic properties are under investigation.[13] The data and protocols presented in this guide offer a foundational resource for researchers and professionals involved in the continued exploration of this compound and other gp130 inhibitors as a new frontier in cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification and Preclinical Evaluation of this compound, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combination effects of this compound and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

SC144: A Preclinical Technical Guide to a First-in-Class gp130 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies and findings for SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). This compound has demonstrated significant anti-tumor activity in a range of cancer models by targeting the gp130/STAT3 signaling pathway, a critical axis in cancer progression and drug resistance.

Mechanism of Action

This compound exerts its anti-cancer effects by directly binding to gp130, the common signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2] This interaction induces phosphorylation of gp130 at Serine 782 (S782) and its subsequent deglycosylation.[1][2][3] These events lead to the abrogation of STAT3 phosphorylation and its nuclear translocation, ultimately inhibiting the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis.[1][2][4] this compound has been shown to selectively inhibit downstream signaling activated by gp130 ligands, such as IL-6 and leukemia inhibitory factor (LIF), without affecting signaling pathways stimulated by non-gp130 substrates like IFN-γ, SDF-1α, or PDGF.[5][6]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting the gp130/STAT3 signaling pathway.

In Vitro Studies

This compound has demonstrated potent cytotoxic effects across a panel of human cancer cell lines, including those resistant to conventional chemotherapies.

Cytotoxicity

This compound exhibits submicromolar IC50 values in various ovarian cancer cell lines.[1][3] Notably, it retains potency in drug-resistant cell lines, suggesting its potential to overcome chemotherapy resistance.[1][3]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR-8 | Ovarian | 0.72 | [1][3] |

| OVCAR-5 | Ovarian | 0.49 | [3] |

| OVCAR-3 | Ovarian | 0.95 | [1][3] |

| NCI/ADR-RES | Ovarian (Paclitaxel & Doxorubicin-resistant) | 0.43 | [1][3] |

| HEY | Ovarian (Cisplatin-resistant) | 0.88 | [1][3] |

| LNCap | Prostate | 0.4 | [3] |

| HCT116 | Colorectal | 0.6 | [3] |

| HT29 | Colorectal | 0.9 | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Drug Treatment: Cells were treated with various concentrations of this compound for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Cells treated with this compound were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-gp130 (S782), total gp130, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: General experimental workflow for in vitro studies of this compound.

In Vivo Studies

This compound has demonstrated significant anti-tumor efficacy in various mouse xenograft models with both intraperitoneal (i.p.) and oral (p.o.) administration.

Tumor Growth Inhibition

In a human ovarian cancer xenograft model using OVCAR-8 cells, this compound treatment resulted in substantial tumor growth inhibition.

| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |

| Ovarian Cancer Xenograft (OVCAR-8) | 10 mg/kg this compound (i.p.) | Daily for 58 days | ~73% | [1][3] |

| Ovarian Cancer Xenograft (OVCAR-8) | 100 mg/kg this compound (p.o.) | Daily for 35 days | 82% smaller tumor volume than control | [1][3] |

| Breast Cancer Xenograft (MDA-MB-435) | 4 mg/kg this compound (i.p.) | Daily for 15 days | 60% | [7] |

Experimental Protocols

Human Tumor Xenograft Model

-

Animal Model: Female athymic nude mice (4-6 weeks old) were used.

-

Tumor Cell Implantation: 1 x 10^6 to 10 x 10^6 human cancer cells (e.g., OVCAR-8) in a 1:1 mixture of media and Matrigel were subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). Mice were then randomly assigned to treatment and control groups.

-

Drug Administration: this compound was administered daily via intraperitoneal injection or oral gavage at the specified doses. The vehicle control group received the corresponding solvent.

-

Tumor Measurement: Tumor volume was measured bi-weekly using calipers and calculated using the formula: (length × width²)/2.

-

Endpoint and Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blotting).

Experimental Workflow Diagram

Caption: Workflow for in vivo xenograft studies of this compound.

Downstream Effects and Biomarkers

Treatment with this compound leads to several downstream cellular effects that contribute to its anti-tumor activity. These effects also present potential biomarkers for assessing treatment response.

-

Apoptosis: this compound induces apoptosis in human ovarian cancer cells.[1]

-

Cell Cycle Arrest: The compound causes cell cycle arrest, contributing to its anti-proliferative effects.[1]

-

Anti-Angiogenesis: Inhibition of the STAT3 pathway by this compound leads to anti-angiogenic effects.[1]

-

Downregulation of STAT3 Target Genes: this compound treatment results in the decreased expression of several STAT3-regulated proteins, including Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[4][6] These proteins could serve as pharmacodynamic biomarkers.

Synergy with Other Agents

Preclinical studies have shown that this compound can act synergistically with conventional chemotherapeutic agents. For example, it has shown synergism with 5-fluorouracil and oxaliplatin in colorectal cancer cells and with paclitaxel in breast cancer cells.[8] This suggests that this compound could be a valuable component of combination therapies.

Conclusion

The preclinical data for this compound strongly support its development as a novel anti-cancer agent. Its unique mechanism of action, targeting the gp130/STAT3 signaling axis, provides a therapeutic strategy for cancers dependent on this pathway. The potent in vitro and in vivo efficacy, including activity against drug-resistant models, and the potential for synergistic combinations with existing chemotherapies, highlight the promising clinical potential of this compound. Further investigation into its clinical safety and efficacy is warranted.

References

- 1. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. gp130 as a novel therapeutic target in ovarian cancer - Nouri Neamati [grantome.com]

- 5. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]

- 6. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

SC144 In Vitro Cytotoxicity Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a crucial signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3] By binding to gp130, this compound induces its phosphorylation and deglycosylation, which in turn abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3).[1][2] This disruption of the gp130/STAT3 signaling pathway ultimately leads to the inhibition of downstream gene expression, resulting in cell-cycle arrest, anti-angiogenesis, and apoptosis in cancer cells.[1][2] this compound has demonstrated potent cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapies.[2][4] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common and reliable cell-based assays.

Data Presentation

The cytotoxic effects of this compound have been quantified in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| OVCAR-8 | Ovarian Cancer | 0.72 |

| OVCAR-5 | Ovarian Cancer | 0.49 |

| OVCAR-3 | Ovarian Cancer | 0.95 |

| MDA-MB-468 | Breast Cancer | 0.7 |

| MCF-7 | Breast Cancer | 1.7 |

| MDA-MB-435 | Breast Cancer | 4.0 |

| NCI/ADR-RES | Doxorubicin-Resistant Breast Cancer | Not specified, but showed excellent activity |

Table 1: IC50 values of this compound in various human cancer cell lines as determined by MTT assay. Data indicates a dose-dependent cytotoxic effect.[1][5]

Signaling Pathway

The mechanism of action of this compound involves the inhibition of the gp130 signaling pathway, which is often constitutively activated in cancer cells. The binding of IL-6 to its receptor (IL-6R) leads to the dimerization of gp130 and the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate the transcription of genes involved in cell survival, proliferation, and angiogenesis. This compound disrupts this cascade by targeting gp130.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Preclinical Evaluation of this compound, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

SC144 Application Notes and Protocols for In Vivo Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3] By binding to gp130, this compound induces its phosphorylation and deglycosylation, which in turn abrogates the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][3] The inhibition of the gp130/STAT3 signaling pathway disrupts the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis, ultimately leading to cell-cycle arrest and apoptosis in cancer cells.[2] Preclinical studies have demonstrated the broad-spectrum anticancer activity of this compound in various in vitro and in vivo cancer models, including ovarian, breast, colon, and pancreatic cancers.[4][5][6] Notably, this compound has shown efficacy in delaying tumor growth in mouse xenograft models with no significant toxicity to normal tissues.[3][7]

These application notes provide detailed protocols for the in vivo use of this compound in cancer studies, including recommended dosages, administration routes, and methodologies for assessing efficacy and toxicity.

Data Presentation

Table 1: this compound In Vivo Dosage and Efficacy in Xenograft Models

| Cancer Model | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Tumor Growth Inhibition | Reference |

| Ovarian Cancer (OVCAR-8 Xenograft) | Athymic Nude | Intraperitoneal (i.p.) | 10 mg/kg | Daily for 58 days | ~73% | [2][3] |

| Ovarian Cancer (OVCAR-8 Xenograft) | Athymic Nude | Oral (p.o.) | 100 mg/kg | Daily for 35 days | ~82% | [2][3] |

| Breast Cancer (MDA-MB-435 Xenograft) | Athymic Nude | Intraperitoneal (i.p.) | 4 mg/kg | Daily for 15 days | 60% | [5] |

| Colon Cancer (CT-26 Syngeneic) | BALB/c | Intraperitoneal (i.p.) | Not Specified | Daily for 14 days | Significant delay in tumor growth | [6] |

| Oral Cancer (MOC2-E6/E7 Syngeneic) | C57BL/6 | Not Specified | Not Specified | Daily from day 3 post-implantation | Significant reduction in tumor burden | [6] |

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in inhibiting the gp130/STAT3 signaling pathway.

Caption: this compound inhibits the gp130/STAT3 signaling pathway.

Experimental Protocols

In Vivo Xenograft Tumor Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.

Materials:

-

Cancer cell line (e.g., OVCAR-8)

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel (or similar basement membrane matrix)

-

Sterile PBS

-

This compound

-

Vehicle solution components (see Protocol 2)

-

Calipers

-

Syringes and needles for injection and administration

Procedure:

-

Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in sterile PBS at a concentration of 2 x 10^7 cells/mL.

-

Tumor Implantation: On ice, mix the cell suspension 1:1 with Matrigel. Subcutaneously inject 100 µL of the cell/Matrigel mixture into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Drug Administration: Prepare this compound according to Protocol 2. Administer this compound to the treatment group via the desired route (oral gavage or intraperitoneal injection) according to the dosages and schedules in Table 1. Administer an equal volume of the vehicle solution to the control group.

-

Efficacy Assessment: Continue treatment and tumor monitoring for the duration of the study. At the study endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).

Preparation of this compound for In Vivo Administration

This compound is poorly soluble in water, requiring a specific vehicle for in vivo administration. The following formulation is recommended for creating a clear solution.[1]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile Saline, PBS, or ddH₂O

Vehicle Formulation (Example for a 2 mg/mL working solution):

-

5% DMSO

-

30% PEG300

-

5% Tween 80

-

60% Saline/PBS/ddH₂O

Procedure:

-

Prepare Mother Liquor: Dissolve the required amount of this compound powder in DMSO to create a concentrated mother liquor (e.g., 40 mg/mL). Sonication may be required to fully dissolve the compound.

-

Prepare Final Formulation: a. In a sterile tube, add the required volume of the this compound mother liquor. b. Add PEG300 and mix well until the solution is clear. c. Add Tween 80 and mix well until the solution is clear. d. Add Saline, PBS, or ddH₂O to reach the final desired volume and concentration. Mix thoroughly. For the example 2 mg/mL working solution starting from a 40 mg/mL mother liquor:

- Take 50 µL of the 40 mg/mL this compound mother liquor.

- Add 300 µL of PEG300 and mix.

- Add 50 µL of Tween 80 and mix.

- Add 600 µL of Saline/PBS/ddH₂O and mix.

Note: This formulation is a reference. The final concentrations of the vehicle components may need to be optimized based on the required this compound dosage and administration volume.

In Vivo Toxicity Monitoring Protocol

While studies report no significant toxicity, it is crucial to monitor the health of the animals throughout the experiment.

Procedure:

-

Body Weight: Weigh each mouse at least twice a week. Significant weight loss (>15-20%) can be an indicator of toxicity and may require euthanasia.

-

Clinical Observations: Observe the mice daily for any signs of distress, including:

-

Changes in posture or gait

-

Ruffled fur

-

Lethargy or reduced activity

-

Changes in food and water intake

-

Diarrhea or other signs of gastrointestinal distress

-

-

Post-mortem Analysis: At the end of the study, major organs (liver, kidney, spleen, etc.) can be harvested, weighed, and fixed for histopathological analysis to assess any potential organ toxicity.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vivo cancer study using this compound.

Caption: In vivo experimental workflow for this compound.

References

- 1. This compound | Apoptosis | Interleukin | TargetMol [targetmol.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Combination effects of this compound and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound SC-144|supplier DC Chemicals [dcchemicals.com]

Application Notes and Protocols for SC144 Treatment in Pancreatic Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of SC144, a small molecule inhibitor of glycoprotein 130 (gp130), in the context of pancreatic cancer research. This compound offers a targeted approach to inhibit the pro-tumorigenic signaling pathways often dysregulated in pancreatic ductal adenocarcinoma (PDAC).

Introduction

Pancreatic cancer is a highly aggressive malignancy with a poor prognosis, often characterized by resistance to conventional therapies. A key signaling pathway implicated in pancreatic cancer progression is the Interleukin-6 (IL-6)/gp130/STAT3 axis. This compound is a novel small molecule that specifically targets gp130, the common signal transducer for the IL-6 family of cytokines. By inhibiting gp130, this compound effectively abrogates the downstream activation of STAT3, a transcription factor that promotes cell proliferation, survival, and inhibits apoptosis.[1][2] This document outlines the mechanism of action of this compound and provides detailed protocols for evaluating its efficacy in pancreatic cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by directly binding to and inhibiting the activity of gp130.[1] This inhibition prevents the IL-6- or Oncostatin M (OSM)-induced phosphorylation of STAT3 at the Tyr705 residue.[1][2] The lack of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of STAT3-target genes involved in cell proliferation and survival.[1]

Caption: Mechanism of this compound action on the gp130/STAT3 signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound on pancreatic cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Cell Viability and Proliferation of Pancreatic Cancer Cell Lines

| Cell Line | Assay | This compound Concentration (µM) | Effect | Reference |

| AsPC-1 | MTT (Viability) | 0.5 - 10 | Significant dose-dependent reduction | [3] |

| AsPC-1 | BrdU (Proliferation) | 0.5 - 10 | Significant dose-dependent inhibition | [3] |

| L3.6pl | MTT (Viability) | 0.5 - 10 | Significant dose-dependent reduction | [3] |

| L3.6pl | BrdU (Proliferation) | 0.5 - 10 | Significant dose-dependent inhibition | [3] |

Table 2: Effect of this compound on STAT3 Phosphorylation

| Cell Line | Treatment | This compound Concentration (µM) | Effect on p-STAT3 (Tyr705) | Reference |

| L3.6pl | IL-6 Stimulation | 5 | Significant inhibition | [3] |

| L3.6pl | OSM Stimulation | 5 | Significant inhibition | [3] |

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

Cell Culture

Human pancreatic cancer cell lines, such as AsPC-1 and L3.6pl, should be maintained in appropriate culture media.

-

Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Cells should be passaged upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

96-well plates

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell Proliferation Assay (BrdU Assay)

This immunoassay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA, indicating cell proliferation.

-

Materials:

-

96-well plates

-

Complete culture medium

-

This compound stock solution

-

BrdU Labeling Reagent

-

Fixing/Denaturing Solution

-

Anti-BrdU antibody (e.g., peroxidase-conjugated)

-

Substrate solution (e.g., TMB)

-

Stop solution

-

-

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with this compound for the desired duration.

-

Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

-

Remove the labeling medium, and fix and denature the cells according to the manufacturer's protocol.

-

Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

-

Wash the wells and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Western Blotting for STAT3 Phosphorylation

This technique is used to detect the levels of total STAT3 and phosphorylated STAT3 (p-STAT3), providing a direct measure of this compound's effect on the signaling pathway.

-

Materials:

-

6-well plates

-

This compound stock solution

-

IL-6 or OSM for stimulation

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with IL-6 (e.g., 10-50 ng/mL) or OSM for a short period (e.g., 15-30 minutes).

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating this compound and the logical relationship of the experimental outcomes.

Caption: General experimental workflow for evaluating this compound in pancreatic cancer cells.

Caption: Logical relationship of expected outcomes from this compound treatment.

Combination Therapy Considerations

Recent studies have investigated the combination of this compound with standard chemotherapeutic agents like paclitaxel. While in vivo models suggest a potential synergistic effect in reducing tumor growth, in vitro studies have shown an antagonistic interaction at certain concentrations. Researchers planning to investigate combination therapies should carefully design their experiments to include a range of concentrations and treatment schedules to elucidate the nature of the drug interaction.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits.

References

Application Notes and Protocols for Inhibiting IL-6 Signaling with SC144

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine central to regulating immune responses, inflammation, and hematopoiesis.[1] Dysregulated IL-6 signaling is implicated in the pathogenesis of numerous diseases, including various cancers and autoimmune disorders.[2][3] The signaling cascade is initiated by IL-6 binding to its receptor (IL-6R), which then forms a complex with the signal-transducing protein glycoprotein 130 (gp130).[1][4] This event triggers the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, primarily leading to the phosphorylation and nuclear translocation of STAT3, which subsequently modulates the expression of target genes involved in cell survival, proliferation, and angiogenesis.[1][5]

SC144 is a first-in-class, orally active, small-molecule inhibitor of gp130.[6][7] It represents a valuable chemical tool for investigating the roles of gp130-mediated signaling and a potential therapeutic agent for diseases driven by aberrant IL-6 pathway activation.[8][9] These application notes provide detailed protocols for utilizing this compound to inhibit IL-6 signaling in both in vitro and in vivo research settings.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the gp130 signal transducer.[8][10] This interaction does not simply block the receptor complex but induces a cascade of events that ultimately abrogates downstream signaling. Specifically, this compound binding induces the phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[6][7] These modifications lead to the downregulation of surface-bound gp130 and prevent the phosphorylation of STAT3 on tyrosine 705 (Y705).[7][8][11] Consequently, STAT3 dimerization and nuclear translocation are blocked, inhibiting the transcription of its downstream target genes, which include key regulators of apoptosis (Bcl-2, Bcl-XL, survivin), cell cycle (cyclin D1), and metastasis (MMP-7).[7][12]

Data Presentation

Compound Specifications

| Property | Value | Source |

| Synonym | N'-(7-fluoroH-pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide | [10] |

| Molecular Formula | C₁₆H₁₁FN₆O | |

| Molecular Weight | 322.30 g/mol (free base) / 358.76 g/mol (HCl salt) | [7] |

| Appearance | White to light brown powder | |

| Solubility | Soluble in DMSO (e.g., 5 mg/mL or 64 mg/mL) | [7] |

| Storage | Store powder at -20°C, desiccated | [6] |

In Vitro Efficacy: Cytotoxicity

This compound demonstrates potent cytotoxic effects across a range of human cancer cell lines, including those resistant to standard chemotherapies.[6][13]

| Cell Line | Cancer Type | IC₅₀ (μM) | Source |

| OVCAR-8 | Ovarian Cancer | 0.72 | [6] |

| OVCAR-5 | Ovarian Cancer | 0.49 | [6] |

| OVCAR-3 | Ovarian Cancer | 0.95 | [6] |

| NCI/ADR-RES | Ovarian Cancer (Drug-Resistant) | 0.43 | [6] |

| HEY | Ovarian Cancer (Cisplatin-Resistant) | 0.88 | [6] |

In Vivo Efficacy: Tumor Growth Inhibition

Oral administration or intraperitoneal injection of this compound significantly suppresses tumor growth in xenograft models.[6][8]

| Animal Model | Cancer Type | Dosage & Administration | Outcome | Source |

| Mouse Xenograft | Human Ovarian Cancer | 10 mg/kg, i.p., daily for 58 days | ~73% inhibition of tumor growth | [6] |

| Mouse Xenograft | Human Ovarian Cancer | 100 mg/kg, p.o., daily for 35 days | 82% smaller average tumor volume vs. control | [6] |

| Mouse Xenograft | Human Pancreatic Cancer | Combination with paclitaxel | Reduced tumor weight and volume vs. single agents | [14] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound hydrochloride (or free base) powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Procedure:

-

Bring the this compound vial to room temperature before opening.

-

To prepare a 10 mM stock solution , add the appropriate volume of DMSO. For this compound hydrochloride (MW: 358.76), add 278.7 µL of DMSO per 1 mg of powder.

-

Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming or sonication may be required.[15]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C. Stored properly, it is stable for at least one year at -20°C and two years at -80°C.[6]

Note: The final concentration of DMSO in cell culture media should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Protocol: In Vitro Inhibition of IL-6-Induced STAT3 Phosphorylation

This protocol details how to assess the inhibitory effect of this compound on a key downstream event in the IL-6 signaling pathway using Western blotting.

Materials:

-

Target cells (e.g., OVCAR-8, L3.6pl pancreatic cancer cells)[8][16]

-

Complete growth medium and serum-free medium

-

Recombinant Human IL-6

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT3 (Y705), anti-total STAT3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Workflow:

Detailed Steps:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

-

Serum Starvation: The next day, aspirate the growth medium, wash once with PBS, and replace with serum-free medium. Incubate for 12-24 hours to lower basal STAT3 activation.

-

This compound Pre-treatment: Prepare dilutions of this compound from the stock solution in serum-free medium. A dose-response experiment (e.g., 0.5, 1, 2, 5 µM) is recommended.[8][16] Add the this compound dilutions or a DMSO vehicle control to the cells and incubate for 1-4 hours.[8]

-

IL-6 Stimulation: Add IL-6 directly to the medium to a final concentration of 50 ng/mL and incubate for 10-15 minutes at 37°C.[8][17] This short stimulation time is optimal for observing the peak of STAT3 phosphorylation.

-

Cell Lysis: Immediately after stimulation, place the plates on ice. Aspirate the medium, wash the cells twice with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at high speed for 15 minutes at 4°C.

-

Western Blotting: Determine the protein concentration of the supernatant. Perform SDS-PAGE, transfer proteins to a PVDF membrane, and probe with primary antibodies against phospho-STAT3 (Y705), total STAT3, and a loading control (e.g., β-actin). Follow with incubation with an appropriate HRP-conjugated secondary antibody.

-

Analysis: Visualize bands using a chemiluminescence detection system. Quantify band intensity to determine the ratio of phosphorylated STAT3 to total STAT3. A dose-dependent decrease in this ratio in this compound-treated cells indicates successful inhibition of the IL-6 pathway.[18]

Protocol: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of this compound on cultured cells.

Materials:

-

Target cells

-

96-well plates

-

This compound stock solution

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-96 hours at 37°C.[11]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: After subtracting the background absorbance (medium only), calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value.

General Protocol: In Vivo Tumor Xenograft Study

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in vivo. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells (e.g., OVCAR-8)

-

This compound

-

Vehicle for oral (p.o.) or intraperitoneal (i.p.) administration.

Procedure:

-

Tumor Implantation: Subcutaneously inject tumor cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Drug Administration: Administer this compound or vehicle daily via the chosen route (e.g., 10 mg/kg i.p. or 100 mg/kg p.o.).[6]

-

Monitoring: Monitor tumor volume (using calipers) and body weight 2-3 times per week. Observe animals for any signs of toxicity.

-

Endpoint: Continue treatment for the specified duration (e.g., 3-8 weeks).[6] At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-STAT3 or other biomarkers).[7][12]

-

Analysis: Compare the average tumor volume and weight between the treatment and control groups to determine the efficacy of this compound.

References

- 1. IL-6 Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Immune Checkpoints, a Novel Class of Therapeutic Targets for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Identification and Preclinical Evaluation of this compound, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Combination effects of this compound and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting Interleukin-6/Glycoprotein-130 Signaling by Raloxifene or this compound Enhances Paclitaxel Efficacy in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | Apoptosis | Interleukin | TargetMol [targetmol.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying gp130-Mediated Signal Transduction with SC144

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a common signal transducer for the interleukin-6 (IL-6) family of cytokines. By binding to gp130, this compound induces its phosphorylation at Serine 782 and subsequent deglycosylation, which ultimately abrogates the downstream activation of the STAT3 signaling pathway.[1][2] This inhibition of gp130-mediated signal transduction makes this compound a valuable tool for studying the roles of this pathway in various physiological and pathological processes, particularly in oncology. These application notes provide detailed protocols for utilizing this compound to investigate gp130 signaling in cancer research.

Mechanism of Action

This compound exerts its inhibitory effects on gp130 signaling through a multi-step process. It directly binds to gp130, leading to a conformational change that induces phosphorylation at Serine 782 and deglycosylation of the receptor.[1][2] This altered state of gp130 prevents the recruitment and phosphorylation of Janus kinases (JAKs), which in turn blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Consequently, the nuclear translocation of phosphorylated STAT3 is inhibited, preventing the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis.[1]

References

SC144: Overcoming Drug Resistance in Cancer Models

Application Notes and Protocols

Introduction